3,8-Dichloroimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,8-dichloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H |
InChI Key |
FAZFPBYUSFOUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Imidazo[1,2-a]pyrazine Derivatives
Anticancer Activity
- CDK9 Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at C3 and C8 exhibit enhanced kinase inhibition. For example, 3c (IC₅₀ = 0.16 µM) outperforms 4d (IC₅₀ = 3.16 µM), which has a 4-methoxyphenyl group at C3, highlighting the importance of hydrophobic substituents .
- Hsp90 Inhibition: 3,8-Diamino derivatives show moderate activity, suggesting that amino groups may engage in hydrogen bonding with the ATP-binding domain of Hsp90 .
Antiviral Activity
Enzyme Inhibition
- 6-Substituted imidazo[1,2-a]pyrazines (e.g., alkoxycarbonyl derivatives) inhibit gastric H+/K+-ATPase with nanomolar potency, while 3,8-dichloro derivatives may offer improved metabolic stability due to reduced oxidation susceptibility .
Preparation Methods
Cyclocondensation of 2-Amino-3,8-Dichloropyrazine with Chloroacetaldehyde
The most direct route to 3,8-dichloroimidazo[1,2-a]pyrazine involves cyclocondensation of 2-amino-3,8-dichloropyrazine with 40% chloroacetaldehyde aqueous solution. This method, adapted from a patent describing the synthesis of 6-bromoimidazo[1,2-a]pyridine , proceeds via nucleophilic attack and intramolecular cyclization:
Reaction Conditions
-
Solvent: Ethanol or water
-
Base: Sodium bicarbonate (1.2 equiv.)
-
Temperature: 25–50°C
-
Time: 2–24 hours
Procedure
-
Combine 2-amino-3,8-dichloropyrazine (1 equiv.), 40% chloroacetaldehyde (1.2 equiv.), and sodium bicarbonate (1.2 equiv.) in ethanol.
-
Stir at 50°C for 5 hours.
-
Concentrate the mixture, extract with ethyl acetate, wash with water, and dry over anhydrous Na₂SO₄.
-
Purify via recrystallization (ethyl acetate/hexane, 1:1 v/v) to yield white crystals.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Melting Point | 154–156°C |
This method offers mild conditions and high reproducibility but requires access to 2-amino-3,8-dichloropyrazine, which may necessitate prior halogenation steps .
Halogenation of Imidazo[1,2-a]Pyrazine
Post-synthetic halogenation provides an alternative route, though regioselectivity challenges must be addressed. Electrophilic chlorination using SO₂Cl₂ or N-chlorosuccinimide (NCS) has been explored:
Procedure
-
Dissolve imidazo[1,2-a]pyrazine (1 equiv.) in dry DCM.
-
Add SO₂Cl₂ (2.2 equiv.) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Regioselectivity (3,8 vs. 5,8) | 3:1 |
While cost-effective, this method suffers from moderate yields and competing chlorination at position 5. Directed ortho-metallation using LTMP (lithium tetramethylpiperidine) prior to chlorination improves selectivity but complicates the workflow .
Multi-Step Synthesis from Pyrrole Derivatives
A modular approach, inspired by the synthesis of ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate , involves sequential cyclization and chlorination:
Step 1: Formation of Imidazo[1,5-a]Pyrazine Core
-
React pyrrole-2-carbaldehyde with ethyl glycinate under acidic conditions.
-
Cyclize using POCl₃ to form the imidazo[1,5-a]pyrazine scaffold.
Step 2: Regioselective Chlorination
-
Treat the scaffold with PCl₅ in toluene at 110°C.
-
Isolate 3,8-dichloro derivative via fractional crystallization.
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 32–38% |
| Purity | ≥95% |
This route offers flexibility for structural diversification but requires stringent temperature control during chlorination .
Acid-Catalyzed Cyclization of Aminopyrazine Derivatives
Adapting a method for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids , TFA/DMSO-mediated cyclization proves effective:
Procedure
-
Combine 2-amino-3,8-dichloropyrazine (1 equiv.) and chloroacetaldehyde (1.3 equiv.) in TFA/DMSO (1:4 v/v).
-
Stir at 65°C for 3 hours.
-
Neutralize with NH₄OH, extract with ethyl acetate, and purify via recrystallization.
Key Data
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 3 hours |
This method achieves high yields under mild conditions, though TFA’s corrosivity necessitates specialized equipment .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation reactions:
Procedure
-
Mix 2-amino-3,8-dichloropyrazine (1 equiv.), chloroacetaldehyde (1.2 equiv.), and K₂CO₃ (2 equiv.) in DMF.
-
Irradiate at 120°C (150 W) for 20 minutes.
-
Cool, filter, and purify via flash chromatography.
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Time | 20 minutes |
This green chemistry approach reduces reaction times tenfold but requires specialized instrumentation .
Comparative Analysis of Methods
Q & A
Q. What are the most efficient synthetic routes for 3,8-dichloroimidazo[1,2-a]pyrazine?
- Methodological Answer : this compound can be synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under iodine catalysis (5 mol% in ethanol at room temperature), yielding >80% efficiency . Alternatively, Pd-catalyzed direct heteroarylation of pyrrolo[1,2-a]pyrazine precursors provides regioselective chlorination at positions 3 and 8, guided by calculated electron density maps (positions 3 and 8 are most reactive for electrophilic/nucleophilic substitution) . Optimization includes solvent choice (toluene for Suzuki-Miyaura coupling) and temperature control to minimize side reactions like isomerization .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on NMR and HRMS. For example, in 9,10-dichloro-6-phenylbenzoimidazo-pyrrolo-pyrazine derivatives, coupling constants (e.g., ) in -NMR confirm halogen positioning . Hydrogen-deuterium exchange experiments under alkaline conditions (50% NaOH/DMSO) reveal proton exchange rates at positions 3 and 5, supporting electronic density predictions . X-ray crystallography definitively assigns protonation sites (e.g., N1 in imidazo[1,2-a]pyrazines) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective halogenation of imidazo[1,2-a]pyrazine?
- Methodological Answer : Regioselectivity is governed by electron density distribution. DFT calculations show position 3 has the highest electron density, favoring electrophilic substitution (e.g., bromination), while position 8 is more nucleophilic, enabling halogen displacement under basic conditions . Competitive reactions (e.g., Pd-catalyzed coupling of 6,8-dibromo derivatives) yield monomethoxy products (e.g., 8-methoxy-6-bromo derivatives) via selective nucleophilic substitution, confirmed by NMR coupling constants () .
Q. How do structural modifications of this compound impact biological activity?
- Methodological Answer :
- Antibronchospastic Activity : 5-Bromo-substituted derivatives exhibit phosphodiesterase (PDE) inhibition, increasing cyclic AMP in cardiac tissue by 30–50% and showing EC = 1.2 µM in bronchospasm models .
- Adrenergic Receptor Binding : 8-(1-Piperazinyl) derivatives display α-receptor selectivity (K = 12 nM), with 5-methyl substitution reducing α-binding affinity by 10-fold, validated via radioligand displacement assays .
- Hypoglycemic Activity : 2-Methyl-8-(1-piperazinyl) analogues lower blood glucose by 40% in ob/ob mice via α-receptor modulation, but 4-methylpiperazine substitution diminishes potency (EC > 100 µM) .
Q. What experimental strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazines?
- Methodological Answer : Discrepancies in activity profiles (e.g., PDE vs. adrenergic receptor effects) are addressed through:
- Targeted Assays : Use isoform-specific PDE inhibitors (e.g., IBMX as a control) to isolate PDE10A inhibition (IC = 0.8 µM for 5-bromo derivatives) .
- Conformational Analysis : Molecular modeling (e.g., comparative studies with mianserin) identifies steric clashes in 5-substituted derivatives, explaining reduced α-receptor binding .
- Metabolic Profiling : LC-MS/MS tracks thiocyanate metabolite formation in 3-cyanomethyl derivatives, distinguishing direct receptor effects from indirect metabolic pathways .
Q. How can photophysical properties of this compound derivatives be exploited for cellular imaging?
- Methodological Answer : Hybrid benzoimidazole-pyrrolo-pyrazines exhibit strong fluorescence () with quantum yields up to 0.45 in acetonitrile. High-content imaging screening optimizes permeability and photostability in live cells (e.g., HEK293), using cytotoxicity thresholds (IC > 50 µM) to prioritize non-toxic fluorophores .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
